LY2584702

Übersicht

Beschreibung

LY-2584702 ist ein niedermolekulares Medikament, das auf seine potenziellen therapeutischen Anwendungen, insbesondere in der Behandlung verschiedener Krebsarten, untersucht wurde. Es ist bekannt, dass es die p70 ribosomale Protein S6 Kinase (p70S6K) hemmt, einen nachgeschalteten Bestandteil des Phosphatidylinositol-3-Kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR)-Signalwegs .

Wissenschaftliche Forschungsanwendungen

Cancer Research: It has shown promise in inhibiting the growth of cancer cells by targeting the p70S6K pathway, which is crucial for cell proliferation and survival

Metabolic Disorders: Research has indicated its potential in treating metabolic disorders such as obesity and type II diabetes by modulating lipid homeostasis.

Neuroendocrine Tumors: Clinical trials have explored its efficacy in treating neuroendocrine tumors and other advanced cancers

Wirkmechanismus

Target of Action

LY2584702, also known as LY 2584702, LY-2584702, UNII-I4965C6W4O, this compound, and LY-2584702 free base, is a potent, highly selective adenosine triphosphate (ATP) competitive inhibitor . The primary target of this compound is the p70 ribosomal protein S6 kinase (p70S6K), a downstream component of the phosphatidylinositol-3-kinase signaling pathway . This pathway plays a crucial role in regulating cell proliferation and survival .

Mode of Action

This compound interacts with its target, p70S6K, by competitively inhibiting ATP . This inhibition of p70S6K by this compound is thought to reverse cell cycle arrest and cellular senescence . The interaction of this compound with p70S6K has been shown to increase the expression of the anti-aging protein sirtuin-1 (SIRT1), reduce CXCL8 protein release, and decrease senescence-associated β-Galactosidase staining .

Biochemical Pathways

The action of this compound affects the mammalian target of rapamycin (mTOR) pathway . Overactivation of this pathway, induced by oxidative stress, leads to downregulation of SIRT1, resulting in cellular senescence . By inhibiting p70S6K, this compound can reverse this process, potentially identifying a therapeutic target for diseases of lung aging .

Pharmacokinetics

It’s known that this compound has been used in trials studying the treatment of various types of cancer . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in low-density lipoprotein cholesterol (LDL-C) and triglycerides, while leaving high-density lipoprotein cholesterol levels unchanged . In addition, this compound has been shown to reverse oxidative stress-induced senescence in small airway epithelial cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as oxidative stress . For example, in the presence of oxidative stress, this compound has been shown to reverse cellular senescence

Biochemische Analyse

Biochemical Properties

LY2584702 inhibits the phosphorylation of S6 in HCT116 colon cancer cells . It interacts with the p70 S6 kinase, suppressing its activity and thereby inhibiting cell growth and proliferation . The nature of this interaction is competitive, with this compound competing with ATP for binding to the kinase .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It decreases triglyceride levels and apolipoprotein B secretion in tuberous sclerosis complex 2 (TSC2) knockdown HepG2 cells . It also suppresses self-renewal of primary mouse bone marrow stromal cells . These effects suggest that this compound influences cell function by impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an ATP competitive inhibitor, this compound binds to the ATP-binding site of p70 S6 kinase, preventing ATP from binding and thereby inhibiting the kinase’s activity . This inhibition leads to decreased phosphorylation of S6, a downstream target of the kinase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Patients with advanced solid tumors were treated with this compound orally on a 28-day cycle . Skin biopsies were collected for pharmacodynamic analysis, and levels of phospho-S6 protein were examined . This suggests that this compound has long-term effects on cellular function.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. Given its role as a p70 S6 kinase inhibitor, it likely interacts with enzymes and cofactors in the phosphatidylinositol-3-kinase signaling pathway .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

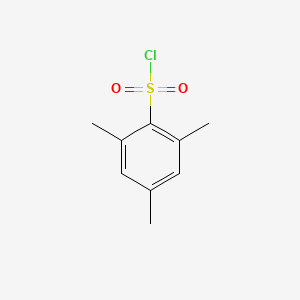

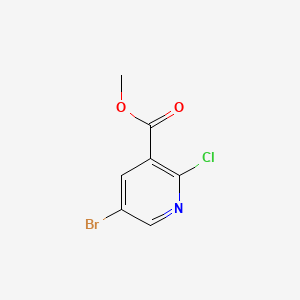

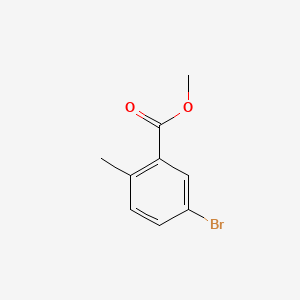

LY-2584702 kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Bildung seiner Kernstruktur beinhalten, die ein Phenylimidazol umfasst, das an einen Pyrazolo[3,4-d]pyrimidinring gebunden ist. Die Synthese umfasst typischerweise:

Bildung des Phenylimidazol-Kerns: Dieser Schritt beinhaltet die Reaktion eines substituierten Benzols mit einem Imidazolderivat unter bestimmten Bedingungen.

Verknüpfung mit Pyrazolo[3,4-d]pyrimidin: Der Phenylimidazol-Kern wird dann durch eine Reihe von Kondensationsreaktionen mit einem Pyrazolo[3,4-d]pyrimidinring verknüpft.

Abschließende Modifikationen: Die endgültige Verbindung wird nach mehreren Reinigungsschritten erhalten, darunter Kristallisation und Chromatographie

Industrielle Produktionsverfahren

Die industrielle Produktion von LY-2584702 beinhaltet die Hochskalierung der oben genannten Synthesewege. Der Prozess wird auf Ausbeute und Reinheit optimiert, wobei häufig automatisierte Reaktoren und strenge Qualitätskontrollmaßnahmen eingesetzt werden, um Konsistenz und Sicherheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

LY-2584702 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Phenyl- und Imidazolringen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Halogenierte Reagenzien und Katalysatoren wie Palladium auf Kohle werden häufig eingesetzt

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von LY-2584702, die weiter auf ihre biologische Aktivität untersucht werden können .

Wissenschaftliche Forschungsanwendungen

Krebsforschung: Es hat sich gezeigt, dass es vielversprechend ist, das Wachstum von Krebszellen zu hemmen, indem es den p70S6K-Signalweg angreift, der für Zellproliferation und Überleben entscheidend ist

Stoffwechselstörungen: Die Forschung hat auf sein Potenzial bei der Behandlung von Stoffwechselstörungen wie Fettleibigkeit und Typ-II-Diabetes durch die Modulation der Lipidhomöostase hingewiesen.

Neuroendokrine Tumoren: Klinische Studien haben seine Wirksamkeit bei der Behandlung neuroendokriner Tumoren und anderer fortgeschrittener Krebsarten untersucht

Wirkmechanismus

LY-2584702 entfaltet seine Wirkung, indem es die p70 ribosomale Protein S6 Kinase (p70S6K) hemmt. Diese Kinase ist ein wichtiger Akteur im PI3K/Akt/mTOR-Signalweg, der Zellwachstum, Proliferation und Überleben reguliert. Durch die Hemmung von p70S6K unterbricht LY-2584702 die Phosphorylierung des S6 ribosomalen Proteins, was zu einer reduzierten Proteinsynthese und Zellproliferation führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

LY-2779964: Ein weiterer p70S6K-Inhibitor mit ähnlichen Eigenschaften, aber unterschiedlichen pharmakokinetischen Profilen.

LY-2444296: Eine Verbindung mit ähnlichen inhibitorischen Wirkungen auf den p70S6K-Signalweg.

Einzigartigkeit

LY-2584702 ist aufgrund seiner hohen Selektivität und Potenz bei der Hemmung von p70S6K einzigartig.

Eigenschaften

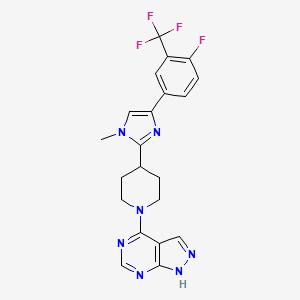

IUPAC Name |

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F4N7/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXRSVDHGLUMHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F4N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082949-67-4 | |

| Record name | LY-2584702 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082949674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2584702 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY-2584702 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4965C6W4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

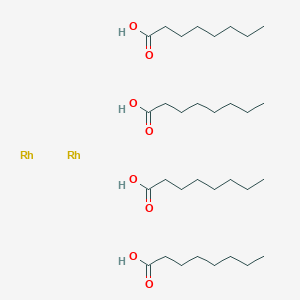

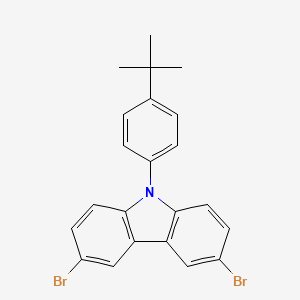

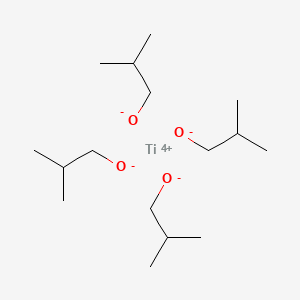

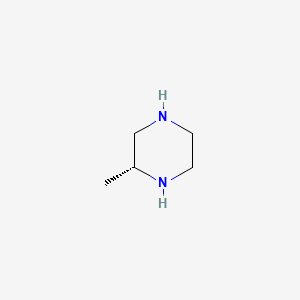

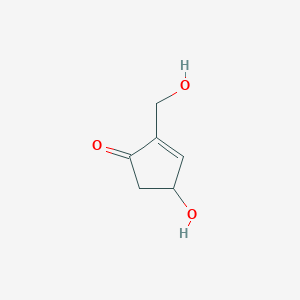

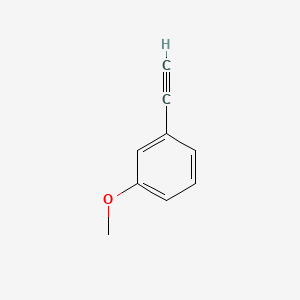

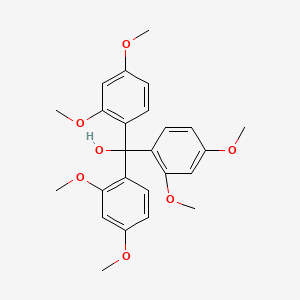

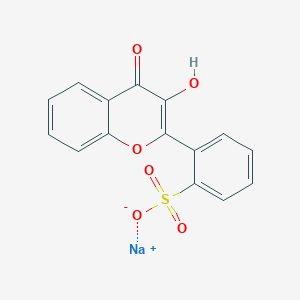

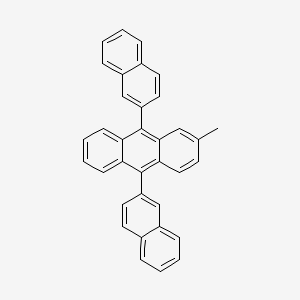

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)